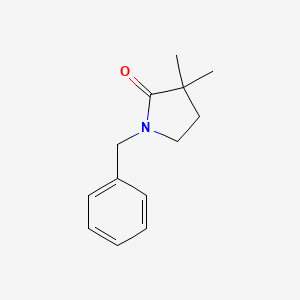

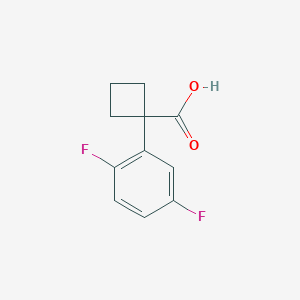

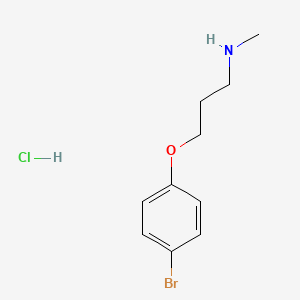

![molecular formula C18H16N2O4S B2377991 2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451512-90-6](/img/structure/B2377991.png)

2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains an isothiazole ring and an indoline ring . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Indoline is a heterocyclic organic compound that is a part of many biologically active molecules .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, isothiazones are produced by oxidation of enamine-thiones . Additionally, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized .Scientific Research Applications

Organic Synthesis and Chemical Properties

Cycloaddition Reactions : The study by Jackson et al. (1972) discusses the photochemical cycloaddition reactions of 2H-azirines with carbon dioxide and other reagents, leading to the formation of oxazoline and isothiazolone derivatives. These reactions are crucial for understanding the reactivity and potential synthetic applications of isothiazolone compounds in organic chemistry (Jackson et al., 1972).

Synthesis and Characterization : Feng-ling Xu et al. (2011) synthesized and characterized benzisothiazolone derivatives showing antimicrobial activity, highlighting the potential of these compounds in developing new microbiocides. The study emphasizes the synthesis process, including IR, 1H NMR, and MS techniques, providing insights into the chemical structure and properties of isothiazolone derivatives (Feng-ling Xu et al., 2011).

Bioactivity and Potential Applications

- Biological Activity Evaluation : Zakharova et al. (2010) investigated N,N′-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides for their inhibitory activity toward human leukocyte elastase and acetylcholinesterase. These compounds' bioactivity suggests their potential as precursors for developing therapeutic agents (Zakharova et al., 2010).

Future Directions

While specific future directions for this compound were not found, compounds with similar structures are often subjects of ongoing research due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name |

2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-12-10-13-6-2-4-8-15(13)20(12)17(21)11-19-18(22)14-7-3-5-9-16(14)25(19,23)24/h2-9,12H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKNETYUJZLZKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

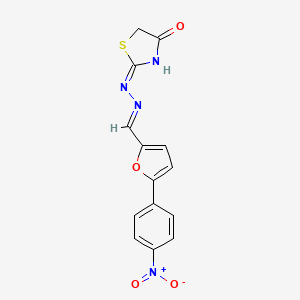

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)

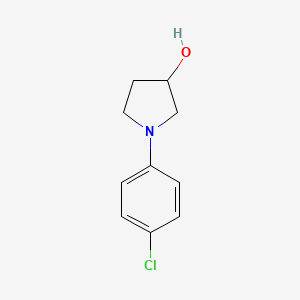

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

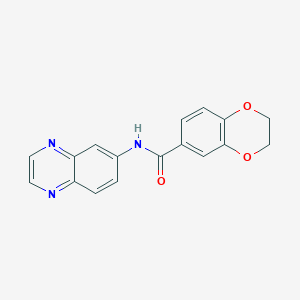

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)